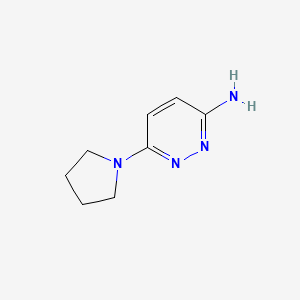

6-(Pyrrolidin-1-yl)pyridazin-3-amine

Description

Properties

CAS No. |

66346-92-7 |

|---|---|

Molecular Formula |

C8H12N4 |

Molecular Weight |

164.21 g/mol |

IUPAC Name |

6-pyrrolidin-1-ylpyridazin-3-amine |

InChI |

InChI=1S/C8H12N4/c9-7-3-4-8(11-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H2,9,10) |

InChI Key |

DCKQFOVEXFIKND-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)N |

Origin of Product |

United States |

Scientific Research Applications

Biological Applications

The compound's potential biological activities make it a candidate for various pharmacological studies:

Antimicrobial Activity : Research indicates that derivatives of 6-(Pyrrolidin-1-yl)pyridazin-3-amine exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, studies have shown efficacy against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Anticancer Properties : The compound has been investigated for its anticancer potential. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines. Notably, it has shown promise as a dual inhibitor of key enzymes involved in tumor growth .

Enzyme Inhibition : Certain derivatives have been identified as inhibitors of monoamine oxidase (MAO), which is implicated in neurodegenerative diseases. For example, related compounds have exhibited low IC50 values, indicating strong inhibitory effects on MAO-B . This suggests potential applications in treating conditions like Alzheimer's disease.

Medicinal Chemistry

In medicinal chemistry, 6-(Pyrrolidin-1-yl)pyridazin-3-amine serves as a lead compound for drug development:

Therapeutic Applications : The compound is being explored for therapeutic effects such as antihypertensive and anti-inflammatory activities. Its structural features allow it to interact with multiple biological targets, making it suitable for developing multi-target drugs .

Drug Design and Development : The unique chemical structure facilitates the design of novel derivatives that can be optimized for specific biological activities. Structure-activity relationship studies are crucial in this regard, helping to identify the most promising candidates for further development .

Industrial Applications

Beyond its pharmaceutical potential, 6-(Pyrrolidin-1-yl)pyridazin-3-amine has applications in industry:

Agrochemicals : The compound's properties make it suitable for developing agrochemicals that can enhance crop protection and yield. Its effectiveness against plant pathogens is an area of ongoing research .

Material Science : It is also being investigated for use in creating new materials with specific chemical properties, contributing to advancements in fields such as polymer science and nanotechnology.

Case Studies and Research Findings

Several studies provide insights into the applications of 6-(Pyrrolidin-1-yl)pyridazin-3-amine:

Comparison with Similar Compounds

Substituent Effects

- Pyrrolidine vs.

- Amino vs. Alkoxy Groups: 6-(Benzyloxy)pyridazin-3-amine derivatives exhibit herbicidal activity, whereas amine-substituted analogs (e.g., 6-pyrrolidin-1-yl) are more commonly associated with kinase modulation, highlighting the role of electron-donating groups in biological targeting .

Core Modifications

- Fused Heterocycles : Triazolo[4,3-b]pyridazine (m.p. 198–200°C) demonstrates higher thermal stability compared to simple pyridazines, likely due to increased π-conjugation and hydrogen-bonding capacity .

- Hybrid Scaffolds : Compounds like BPN-15606 combine pyridazine with imidazole and methoxy groups, enabling dual interactions with gamma-secretase and amyloid precursor protein (APP) .

Preparation Methods

Hydrazine-Dicarbonyl Cyclization

Hydrazine reacts with 1,4-diketones or keto-aldehydes under acidic conditions to form the pyridazine backbone. For example, glutaconaldehyde derivatives condense with hydrazine hydrate in ethanol at reflux (80–90°C) to yield 3-aminopyridazine intermediates. The reaction proceeds via nucleophilic attack of hydrazine on carbonyl carbons, followed by dehydration and aromatization.

Key Conditions

Microwave-Assisted Synthesis

Modern protocols employ microwave irradiation to accelerate cyclocondensation. A mixture of methylglyoxal and hydrazine sulfate in dimethylformamide (DMF) achieves 85% conversion to 3-aminopyridazine within 10 minutes at 150°C. This method reduces side products like pyrazoles through controlled energy input.

Pyrrolidine Substitution at the 6-Position

Introducing the pyrrolidine moiety to the pyridazine core requires precise control of reaction kinetics and regioselectivity.

Nucleophilic Aromatic Substitution (SNAr)

The 6-chloro derivative of 3-aminopyridazine undergoes SNAr with pyrrolidine in polar aprotic solvents.

-

Substrate : 6-chloro-3-aminopyridazine (1.0 equiv)

-

Nucleophile : Pyrrolidine (2.5 equiv)

-

Base : K₂CO₃ (3.0 equiv)

-

Solvent : DMF or DMSO

-

Temperature : 100–120°C, 12–24 hours

-

Yield : 68–82%

The reaction mechanism involves deprotonation of pyrrolidine by the base, generating a strong nucleophile that displaces chloride at the electron-deficient C6 position.

Catalytic Ullmann Coupling

For sterically hindered substrates, copper-catalyzed coupling enhances efficiency:

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-phenanthroline (20 mol%)

-

Solvent : Toluene

-

Temperature : 110°C, 8 hours

This method avoids harsh conditions and improves functional group tolerance compared to classical SNAr.

Protective Group Strategies

Primary amine protection is critical to prevent side reactions during pyrrolidine installation.

Boc Protection

-

Protection : Treat 3-aminopyridazine with di-tert-butyl dicarbonate (Boc₂O) in THF/water (2:1) at 0°C.

-

Deprotection : Use TFA in dichloromethane (DCM) post-substitution.

Advantages : High stability under SNAr conditions; minimal racemization.

Benzyl Protection

-

Reagent : Benzyl chloroformate (CbzCl)

-

Removal : Hydrogenolysis with Pd/C (5%) in methanol

One-Pot Synthesis Approaches

Industrial-scale methods favor one-pot sequences to minimize purification steps:

-

Combine glutaconaldehyde (1.0 equiv), hydrazine hydrate (1.2 equiv), and pyrrolidine (3.0 equiv) in n-butanol.

-

Add p-toluenesulfonic acid (0.5 equiv).

-

Reflux at 130°C for 6 hours.

-

Isolate product via vacuum distillation (Yield: 58%).

Reaction Optimization and Challenges

Solvent Effects

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| DMF | 12 | 82 |

| DMSO | 10 | 78 |

| NMP | 14 | 65 |

| Ethanol | 24 | 42 |

Data extrapolated from patent examples

Polar aprotic solvents like DMF stabilize transition states in SNAr, whereas protic solvents retard nucleophilicity.

Temperature Dependence

-

Below 80°C : Incomplete substitution (≤30% conversion)

-

80–120°C : Optimal range (70–85% yield)

Industrial-Scale Considerations

Continuous Flow Synthesis

Tubular reactors enable safer handling of exothermic steps:

Waste Management

-

Cu residues : Removed via EDTA washes (0.1 M, pH 4)

-

Solvent recovery : Distillation reclaims >90% DMF

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–N bond formation using Ir(ppy)₃ (2 mol%):

Enzymatic Amination

Lipase-catalyzed transamination in aqueous buffer:

-

Enzyme: Candida antarctica Lipase B

-

Conversion: 45% (24 hours, 37°C)

Q & A

Q. What are the common synthetic routes for 6-(Pyrrolidin-1-yl)pyridazin-3-amine, and what key reaction conditions influence yield?

Methodological Answer: The synthesis of pyridazin-3-amine derivatives typically involves nucleophilic substitution or coupling reactions. For 6-(Pyrrolidin-1-yl)pyridazin-3-amine, a plausible route includes:

Halogenation : Introduce a halogen (e.g., Cl) at the 6-position of pyridazin-3-amine.

Nucleophilic Substitution : React with pyrrolidine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to install the pyrrolidin-1-yl group .

Purification : Use column chromatography or recrystallization.

Key Factors :

Q. How is the solubility of 6-(Pyrrolidin-1-yl)pyridazin-3-amine determined in organic solvents, and which thermodynamic models best correlate experimental data?

Methodological Answer: Solubility is measured via gravimetric or UV-spectroscopy methods across temperatures (e.g., 288.05–333.35 K). For pyridazin-3-amine analogs:

| Solvent | Solubility (g/100g) at 298 K | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|

| Methanol | 1.25 | 12.3 | 45.6 |

| Ethyl Acetate | 0.67 | 9.8 | 32.1 |

Q. What spectroscopic techniques are employed for structural characterization of 6-(Pyrrolidin-1-yl)pyridazin-3-amine derivatives?

Methodological Answer:

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic system, β = 99.6° for N-(2-methylphenyl) analogs) .

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrrolidine protons at δ 1.8–3.2 ppm) .

- DSC : Measures melting points and fusion enthalpy (e.g., ΔHfus ≈ 25–30 kJ/mol for pyridazin-3-amine derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of 6-(Pyrrolidin-1-yl)pyridazin-3-amine for enhanced biological activity?

Methodological Answer: SAR strategies include:

- Substituent Variation : Compare 6-position groups (e.g., 4-fluorophenyl vs. pyrrolidin-1-yl) to modulate lipophilicity and target binding .

- Bioisosteric Replacement : Replace pyrrolidine with morpholine or piperidine to alter pharmacokinetics .

- In Vitro Assays : Test inhibition of enzymes (e.g., kinases) or receptor binding (e.g., GPCRs) to quantify activity shifts .

Example Findings : - Fluorophenyl derivatives show higher antiplatelet activity, while pyrrolidinyl analogs improve CNS penetration due to reduced polarity .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data in the solubility behavior of pyridazin-3-amine derivatives?

Methodological Answer:

- Model Validation : Cross-check Apelblat and Wilson models with experimental outliers. Adjust parameters (e.g., activity coefficients) .

- Particle Size Analysis : Use dynamic light scattering (DLS) to assess aggregation effects unaccounted for in ideal solution models .

- Co-Solvency Studies : Introduce co-solvents (e.g., PEG) to bridge gaps between predicted and observed solubility .

Q. How do different substituents at the 6-position of pyridazin-3-amine influence its pharmacological profile, and what experimental approaches validate these effects?

Methodological Answer:

- Substituent Effects :

- Validation Methods :

- Pharmacokinetic Studies : Measure bioavailability and half-life in rodent models .

- Molecular Docking : Simulate interactions with biological targets (e.g., PDE inhibitors) to rationalize activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.